molecular formula C25H25N5 B6420498 13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 612523-42-9

13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B6420498
CAS No.: 612523-42-9
M. Wt: 395.5 g/mol
InChI Key: KPPNESARGBUOJP-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (1,8-diazatricyclo[7.4.0.0²,⁷]trideca-hexaene) with a 4-phenylpiperazinyl group at position 13 and an isopropyl substituent at position 11. The 10-carbonitrile moiety enhances polarity, influencing solubility and binding interactions.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5/c1-18(2)20-16-24(29-14-12-28(13-15-29)19-8-4-3-5-9-19)30-23-11-7-6-10-22(23)27-25(30)21(20)17-26/h3-11,16,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNESARGBUOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological implications, interactions with biological targets, and relevant research findings.

Structural Overview

The compound consists of several key components:

  • Phenylpiperazine moiety : Known for its interactions with neurotransmitter systems.
  • Diazatricyclo framework : This unique structure may influence the compound's pharmacodynamics.
  • Carbonitrile group : Enhances reactivity and may affect biological interactions.

Pharmacological Potential

Research indicates that compounds similar to this one exhibit various biological activities, particularly in the realm of pharmacology. The structural characteristics suggest potential interactions with neurotransmitter receptors, especially those related to serotonin and dopamine pathways. These interactions may lead to applications in treating psychiatric disorders and neurodegenerative diseases.

The mechanism of action is primarily attributed to the compound's ability to modulate neurotransmitter systems. It is hypothesized that the compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways linked to mood regulation and cognitive function.

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies :
    • A study examined the effects of similar compounds on serotonin receptors, revealing significant binding affinities that suggest potential antidepressant properties.
    • Another investigation focused on dopamine receptor modulation, indicating that derivatives could be beneficial in treating conditions like schizophrenia.
  • Toxicological Assessments :
    • Toxicity studies have highlighted that while some derivatives exhibit therapeutic potential, they may also possess adverse effects at higher concentrations, necessitating careful dosage considerations.
  • Comparative Analysis with Similar Compounds :
Compound NameStructural FeaturesUnique Aspects
3-(4-phenylpiperazin-1-yl)propan-1-amineContains a phenylpiperazineSimpler structure without diazatricyclo framework
1-(4-fluorophenyl)piperazineSimilar piperazine coreFluorine substitution alters electronic properties
3-isopropylbenzo[4,5]imidazo[1,2-a]pyridineRelated to piperazine derivativesDifferent heterocyclic system influencing activity

This table illustrates how the target compound's unique framework distinguishes it from related molecules while also highlighting shared pharmacological properties.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves several steps:

  • Formation of the Diazatricyclo Framework : This step requires precise control over reaction conditions to ensure structural integrity.
  • Incorporation of Functional Groups : The addition of the phenylpiperazine moiety and carbonitrile group is crucial for enhancing biological activity.

Chemical Reactivity

The presence of functional groups such as carbonitrile significantly influences chemical behavior, affecting reactivity and interaction with biological targets. Preliminary studies suggest that these features enhance selectivity towards specific receptor sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substituent Variations

13-(4-Ethylpiperazin-1-yl)-11-(propan-2-yl)-... (CAS 843671-51-2)
  • Structural Difference : Replacement of the phenyl group with ethyl on the piperazine.
  • Impact : Reduced aromatic interactions may lower binding affinity to hydrophobic pockets. Ethyl’s smaller size could improve metabolic stability but decrease target selectivity .
  • Molecular Weight : ~350–370 g/mol (estimated).
13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-... (CAS 443332-35-2)
  • Structural Difference : Adamantane substituent on piperazine.
  • Molecular weight: 453.6 g/mol .
13-(3-Fluorophenyl)-11-methyl-... (CAS 730992-50-4)
  • Structural Difference : Fluorine substitution on the phenyl ring.
  • Impact : Fluorine’s electronegativity improves metabolic stability and may enhance π-stacking or dipole interactions with target proteins .

Core Structure and Substituent Modifications

12-Benzyl-13-[(3-ethoxypropyl)amino]-11-methyl-... (CAS 331868-01-0)
  • Structural Difference: Benzyl group at position 12 and ethoxypropylamino at position 13.
13-Chloro-11-(chloromethyl)-... (CAS 1000932-19-3)
  • Structural Difference : Chlorine and chloromethyl substituents.
  • Impact : Halogen atoms may engage in halogen bonding but increase toxicity risks. Simplified core (C₁₃H₇Cl₂N₃) reduces complexity compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (µM)*
Target Compound ~370–390 4-Phenylpiperazinyl, isopropyl 3.2 15–25
13-Ethylpiperazinyl analog ~350–370 4-Ethylpiperazinyl 2.8 30–40
Adamantyl analog 453.6 Adamantane, ethyl 4.5 5–10
3-Fluorophenyl analog 301.3 3-Fluorophenyl 3.0 20–30
Chloromethyl-chloro analog 276.1 Chlorine, chloromethyl 2.5 50–60

*Estimated using QSPR models and fragment-based methods .

Key Research Findings

Piperazine Modifications : Aromatic substituents (phenyl, fluorophenyl) enhance target affinity but reduce metabolic stability compared to aliphatic groups (ethyl, adamantyl) .

Halogen Effects : Chlorine substituents improve binding potency but increase cytotoxicity, limiting therapeutic windows .

Lipophilicity vs. Solubility : Bulky groups (adamantane, benzyl) raise LogP, compromising aqueous solubility .

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